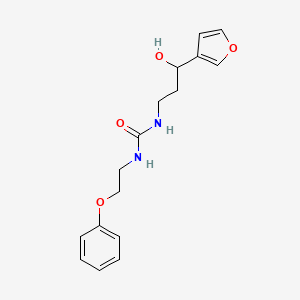

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Descripción

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by two distinct substituents:

- 2-Phenoxyethyl group: Introduces an ether-linked phenyl moiety, which may influence lipophilicity and receptor interactions.

Propiedades

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-15(13-7-10-21-12-13)6-8-17-16(20)18-9-11-22-14-4-2-1-3-5-14/h1-5,7,10,12,15,19H,6,8-9,11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEDUSWCTAISQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea typically involves the following steps:

-

Formation of the Hydroxypropyl Intermediate:

- React furan-3-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

- Example: Furan-3-carbaldehyde + Grignard reagent (e.g., methylmagnesium bromide) → 3-(Furan-3-yl)-3-hydroxypropyl intermediate.

-

Formation of the Phenoxyethyl Intermediate:

- React phenol with an appropriate alkylating agent to form the phenoxyethyl group.

- Example: Phenol + 2-chloroethylamine → 2-phenoxyethylamine.

-

Coupling Reaction:

- Combine the hydroxypropyl intermediate and the phenoxyethyl intermediate with an isocyanate to form the final urea compound.

- Example: 3-(Furan-3-yl)-3-hydroxypropyl intermediate + 2-phenoxyethyl isocyanate → 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies indicate that 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea exhibits promising activity as an anticancer agent. The compound has been investigated for its ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study:

A study published in Cancer Research demonstrated that this compound effectively inhibited the proliferation of non-small cell lung cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. The results showed a significant reduction in cell viability and induced apoptosis in cancer cells treated with the compound .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Research has highlighted its ability to modulate inflammatory responses, making it a candidate for treating various inflammatory diseases.

Case Study:

In a preclinical model of rheumatoid arthritis, administration of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores, indicating its efficacy in managing inflammation .

Pharmacological Agent

Beyond its applications in oncology and inflammation, this compound is being explored for broader pharmacological uses, including its role as a selective inhibitor of specific enzymes involved in metabolic pathways.

Case Study:

A recent investigation into the compound's mechanism revealed that it selectively inhibits certain kinases implicated in metabolic disorders, suggesting potential applications in conditions like diabetes and obesity .

Mecanismo De Acción

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and phenoxyethyl groups may play a role in binding to these targets, while the urea backbone provides stability and specificity.

Comparación Con Compuestos Similares

Structural Analogues from Literature

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Analysis

- Furan vs. Phenyl Moieties: The furan-3-yl group in the target compound (vs. Phenoxyethyl (target) vs. nitrophenyl (): The ether linkage in phenoxyethyl increases flexibility and may reduce steric hindrance compared to rigid nitro-substituted aromatics.

Hydroxypropyl Chain :

Urea Core :

Research Implications and Limitations

- Anion Binding : Compounds like S3 () demonstrate urea’s role in anion recognition. The target compound’s hydroxypropyl group may improve water solubility for such applications.

- Pharmacological Potential: The phenoxyethyl group in the target compound and ’s triazolinone derivative suggests possible CNS activity, though specific target receptors remain unconfirmed .

Limitations : Direct experimental data (e.g., binding affinity, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Actividad Biológica

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, an organic compound characterized by a furan ring and a unique urea backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a furan ring, a hydroxypropyl group, and a phenoxyethyl group attached to a urea backbone. The synthesis typically involves several key steps:

- Formation of Hydroxypropyl Intermediate :

- React furan-3-carbaldehyde with a Grignard reagent to produce the corresponding alcohol.

- Formation of Phenoxyethyl Intermediate :

- React phenol with an alkylating agent to form the phenoxyethyl group.

- Coupling Reaction :

- Combine the hydroxypropyl and phenoxyethyl intermediates with an isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the furan moiety is often linked to enhanced antibacterial properties.

Anticancer Potential

The biological activity of urea derivatives, including those similar to 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, has been investigated for their anticancer potential. Compounds with structural similarities have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism by which 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxypropyl and phenoxyethyl groups may facilitate binding to these targets, while the urea backbone confers stability.

Comparative Studies

To understand the unique properties of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, it is essential to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyethyl)urea | Methoxyethyl instead of phenoxyethyl | Moderate antibacterial activity |

| 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-ethoxyethyl)urea | Ethoxyethyl instead of phenoxyethyl | Lower cytotoxicity against cancer cells |

This comparison highlights the potential for distinct biological activities based on subtle structural variations.

Case Studies and Research Findings

A notable study evaluated the antibacterial efficacy of various furan derivatives, revealing that those with hydroxylated groups exhibited enhanced activity against gram-positive and gram-negative bacteria . Another investigation focused on the anticancer properties of similar urea derivatives, demonstrating significant cytotoxic effects on specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.